molecular formula C33H30N4O4 B2854109 ethyl 7-cyclohexyl-2-oxo-6-(4-phenylbenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534579-56-1

ethyl 7-cyclohexyl-2-oxo-6-(4-phenylbenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2854109
CAS No.: 534579-56-1
M. Wt: 546.627
InChI Key: XJBZZAVSPYAVOM-GXVXDJONSA-N
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Description

(Z)-ethyl 2-(([1,1’-biphenyl]-4-carbonyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a biphenyl group, a cyclohexyl group, and a dipyrido[1,2-a:2’,3’-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(([1,1’-biphenyl]-4-carbonyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate typically involves multistep reactions. One common approach is the condensation reaction between 2-aminopyrimidine and biphenyl phenacyl bromide, followed by cyclization and functionalization steps . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium bicarbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required standards.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-(([1,1’-biphenyl]-4-carbonyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, amines, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 2-(([1,1’-biphenyl]-4-carbonyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology and Medicine

The compound has shown potential in biological and medicinal applications due to its ability to interact with various biological targets. It has been studied for its anti-inflammatory, antiviral, and anticancer properties . Researchers are exploring its use in developing new therapeutic agents for treating diseases such as cancer and viral infections .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications in electronics, optics, and other high-tech industries .

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(([1,1’-biphenyl]-4-carbonyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . For example, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (Z)-ethyl 2-(([1,1’-biphenyl]-4-carbonyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its biphenyl and cyclohexyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 7-cyclohexyl-2-oxo-6-(4-phenylbenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30N4O4/c1-2-41-33(40)27-21-26-29(34-28-15-9-10-20-36(28)32(26)39)37(25-13-7-4-8-14-25)30(27)35-31(38)24-18-16-23(17-19-24)22-11-5-3-6-12-22/h3,5-6,9-12,15-21,25H,2,4,7-8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBZZAVSPYAVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C6CCCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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